Cas no 849062-37-9 ((3-bromo-5-fluoro-phenyl)boronic acid)
(3-bromo-5-fluoro-phenyl)boronic acid Chemical and Physical Properties
Names and Identifiers
-
- (3-Bromo-5-fluorophenyl)boronic acid
- 3-Bromo-5-fluorobenzeneboronic acid
- 3-Bromo-5-fluorophenylboronic acid
- (3-bromo-5-fluoro-phenyl)boronic acid
- B-(3-Bromo-5-fluorophenyl)boronic acid (ACI)
- Boronic acid, (3-bromo-5-fluorophenyl)- (9CI)
- BP-11409
- J-512018
- (3-bromo-5-fluorophenyl)boronicacid
- CS-W014780
- PS-9610
- SCHEMBL2884582
- SY239156
- 3-Bromo-5-fluorophenylboronic acid, >=95%
- AKOS004113992
- EN300-7370374
- AB25258
- UVKKALLRVWTDOY-UHFFFAOYSA-N
- DTXSID40584490
- 849062-37-9
- Z1269196961
- MFCD06411356
-
- MDL: MFCD06411356
- Inchi: 1S/C6H5BBrFO2/c8-5-1-4(7(10)11)2-6(9)3-5/h1-3,10-11H
- InChI Key: UVKKALLRVWTDOY-UHFFFAOYSA-N
- SMILES: FC1C=C(B(O)O)C=C(Br)C=1
Computed Properties
- Exact Mass: 217.95500
- Monoisotopic Mass: 217.95500g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 11
- Rotatable Bond Count: 1
- Complexity: 136
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: nothing
- Topological Polar Surface Area: 40.5Ų
Experimental Properties
- Density: 1.75
- Melting Point: >300
- Boiling Point: 329.035°C at 760 mmHg
- Flash Point: 152.795°C
- Refractive Index: 1.572
- Water Partition Coefficient: Slightly soluble in water.
- PSA: 40.46000
- LogP: 0.26800
(3-bromo-5-fluoro-phenyl)boronic acid Security Information
- Hazard Statement: Irritant/Keep Cold
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
- Safety Instruction: S22; S24/25
-
Hazardous Material Identification:
- Storage Condition:Keep cold
(3-bromo-5-fluoro-phenyl)boronic acid Customs Data
- HS CODE:2931900090
- Customs Data:
China Customs Code:
2931900090Overview:
2931900090. Other organic-Inorganic compound. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:AB(Customs clearance form for Inbound Goods,Customs clearance form for outbound goods). MFN tariff:6.5%. general tariff:30.0%
Summary:
2931900090. other organo-inorganic compounds. VAT:17.0%. Tax rebate rate:13.0%. Supervision conditions:AB(certificate of inspection for goods inward,certificate of inspection for goods outward). MFN tariff:6.5%. General tariff:30.0%
(3-bromo-5-fluoro-phenyl)boronic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A019108310-100g |
(3-Bromo-5-fluorophenyl)boronic acid |
849062-37-9 | 95% | 100g |
$998.00 | 2023-08-31 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R030137-1g |
(3-bromo-5-fluoro-phenyl)boronic acid |
849062-37-9 | 98% | 1g |
¥51 | 2024-05-21 | |
| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | H52878-1g |
3-Bromo-5-fluorobenzeneboronic acid, 95% |
849062-37-9 | 95% | 1g |
¥582.00 | 2023-02-09 | |
| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | H52878-5g |
3-Bromo-5-fluorobenzeneboronic acid, 95% |
849062-37-9 | 95% | 5g |
¥1983.00 | 2023-02-09 | |
| TRC | B689898-100mg |
3-Bromo-5-fluorophenylboronic acid |
849062-37-9 | 100mg |
$ 64.00 | 2023-04-18 | ||
| TRC | B689898-250mg |
3-Bromo-5-fluorophenylboronic acid |
849062-37-9 | 250mg |
$ 75.00 | 2023-04-18 | ||
| TRC | B689898-500mg |
3-Bromo-5-fluorophenylboronic acid |
849062-37-9 | 500mg |
$ 87.00 | 2023-04-18 | ||
| TRC | B689898-1g |
3-Bromo-5-fluorophenylboronic acid |
849062-37-9 | 1g |
$ 98.00 | 2023-04-18 | ||
| Matrix Scientific | 150244-1g |
(3-Bromo-5-fluorophenyl)boronic acid, 95% |
849062-37-9 | 95% | 1g |
$39.00 | 2023-09-10 | |
| Matrix Scientific | 150244-5g |
(3-Bromo-5-fluorophenyl)boronic acid, 95% |
849062-37-9 | 95% | 5g |
$121.00 | 2023-09-10 |
(3-bromo-5-fluoro-phenyl)boronic acid Suppliers
(3-bromo-5-fluoro-phenyl)boronic acid Related Literature
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José M. Rivera,Mariana Martín-Hidalgo,Jean C. Rivera-Ríos Org. Biomol. Chem., 2012,10, 7562-7565
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Luis Miguel Azofra,Douglas R. MacFarlane,Chenghua Sun Chem. Commun., 2016,52, 3548-3551
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Jingquan Liu,Huiyun Liu,Zhongfan Jia,Volga Bulmus,Thomas P. Davis Chem. Commun., 2008, 6582-6584
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Chengbin Yang,Hing Lun Tsang,Pui Man Lau,Ken-Tye Yong,Ho Pui Ho,Siu Kai Kong Analyst, 2017,142, 3579-3587
Additional information on (3-bromo-5-fluoro-phenyl)boronic acid
Introduction to (3-bromo-5-fluoro-phenyl)boronic Acid (CAS No. 849062-37-9)
(3-bromo-5-fluoro-phenyl)boronic acid, with the CAS number 849062-37-9, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and chemical research. This compound belongs to the class of boronic acids, which are known for their versatile applications in synthetic chemistry, particularly in the Suzuki-Miyaura cross-coupling reactions. The presence of both bromo and fluoro substituents on the phenyl ring introduces unique reactivity and functionalization possibilities, making it a valuable intermediate in the development of novel agrochemicals and pharmaceuticals.
The< strong>3-bromo-5-fluoro-phenyl)boronic acid molecule features a boronic acid functional group attached to a phenyl ring that is substituted at the 3-position with a bromine atom and at the 5-position with a fluorine atom. This specific substitution pattern imparts distinct electronic and steric properties, influencing its reactivity in various chemical transformations. Boronic acids are renowned for their ability to participate in palladium-catalyzed cross-coupling reactions, which are fundamental in constructing complex molecular architectures. The bromo and fluoro groups can serve as handles for further functionalization, enabling the synthesis of a wide array of derivatives with tailored properties.
In recent years, there has been a surge in research focused on developing new methodologies for the synthesis and application of boronic acids. One notable area of investigation is the use of< strong>3-bromo-5-fluoro-phenyl)boronic acid in the development of novel therapeutics. For instance, studies have demonstrated its utility in the synthesis of small-molecule inhibitors targeting specific biological pathways. The fluorine atom, in particular, is known to enhance metabolic stability and binding affinity, making it an attractive moiety for drug design. Additionally, the bromine substituent can be readily modified through various chemical reactions, such as nucleophilic aromatic substitution or metal-catalyzed coupling reactions, providing ample opportunities for structural diversification.
The pharmaceutical industry has shown considerable interest in< strong>3-bromo-5-fluoro-phenyl)boronic acid due to its potential as a building block for active pharmaceutical ingredients (APIs). Researchers have explored its use in the synthesis of kinase inhibitors, which are crucial for treating cancers and inflammatory diseases. The boronic acid moiety allows for precise control over molecular structure, enabling the optimization of pharmacokinetic properties such as solubility and bioavailability. Furthermore, the presence of both bromo and fluoro groups offers multiple points for chemical modification, facilitating the development of libraries of compounds for high-throughput screening.
Beyond pharmaceutical applications, (3-bromo-5-fluoro-phenyl)boronic acid has found utility in other areas such as materials science and agrochemicals. In materials science, boronic acids are employed in the synthesis of polymers and coatings due to their ability to form stable complexes with metals. These complexes can impart unique properties to materials, such as enhanced durability or conductivity. In agrochemicals, (3-bromo-5-fluoro-phenyl)boronic acid serves as an intermediate in the production of herbicides and pesticides. The fluorine atom's electron-withdrawing effect can improve the bioactivity of agrochemicals by enhancing their interaction with biological targets.
The synthesis of (3-bromo-5-fluoro-phenyl)boronic acid typically involves multi-step organic transformations starting from readily available aromatic precursors. One common approach involves halogenation followed by borylation reactions. Advanced synthetic techniques, such as transition-metal-catalyzed cross-coupling reactions, have been employed to achieve high yields and selectivity. Recent advancements in catalytic systems have further improved the efficiency of these processes, making (3-bromo-5-fluoro-phenyl)boronic acid more accessible for industrial applications.
In conclusion, (3-bromo-5-fluoro-phenyl)boronic acid (CAS No. 849062-37-9) is a versatile compound with significant potential across multiple domains of chemistry and biology. Its unique structural features make it an invaluable intermediate for synthesizing complex molecules with tailored properties. As research continues to uncover new applications and synthetic methodologies, (3-bromo-5-fluoro-phenyl)boronic acid is poised to play an increasingly important role in the development of innovative solutions in pharmaceuticals, materials science, and agrochemicals.
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